molecular formula C17H14N2O3 B5700888 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide

Cat. No.: B5700888
M. Wt: 294.30 g/mol
InChI Key: WTSWFEUKDYJPPN-UHFFFAOYSA-N
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Description

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide is an organic compound belonging to the benzoxazinone family. These compounds are known for their unique structural features, including an intramolecular hydrogen bond with an ortho-substituent of the benzene ring carrying an active proton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine. This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazinone derivatives, while substitution reactions with amines can produce amide derivatives .

Scientific Research Applications

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide involves its interaction with molecular targets through hydrogen bonding and π-π interactions. These interactions influence the compound’s stability and reactivity, making it a versatile molecule in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide
  • N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
  • N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]benzamide

Uniqueness

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide is unique due to its specific intramolecular hydrogen bonding and the resulting spectral properties. Unlike its quinazolinone analogs, which can exist in multiple tautomeric forms, this compound predominantly exists in a single form, providing consistent behavior in chemical reactions .

Properties

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-15(20)18-12-9-7-11(8-10-12)16-19-14-6-4-3-5-13(14)17(21)22-16/h3-10H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSWFEUKDYJPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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